2,3-Dinor-6-oxoprostaglandin F1alpha

prostacyclin biomarker stability eicosanoid pharmacokinetics PGI2 metabolite half-life

2,3-Dinor-6-oxoprostaglandin F1α delivers systemic prostacyclin biomarker coverage that renal-limited 6-keto-PGF1α cannot match. Its ~30‑min half-life enables logistically manageable sample collection and provides a 36% larger pharmacodynamic signal in clinical trials. Choose this metabolite for non-invasive quantification of total body PGI2 biosynthesis in cardiovascular, inflammatory, and metabolic studies. High purity ≥98% ensures reproducible data across multi-site CRO and IVD kit applications.

Molecular Formula C18H30O6
Molecular Weight 342.4 g/mol
CAS No. 64700-71-6
Cat. No. B029558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dinor-6-oxoprostaglandin F1alpha
CAS64700-71-6
Synonyms(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-γ-oxocyclopentanepentanoic Acid;  2,3-Dinor-6-keto-PGF1α;  2,3-Dinor-6-oxo-prostaglandin F1α; 
Molecular FormulaC18H30O6
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC(=O)CCC(=O)O)O)O)O
InChIInChI=1S/C18H30O6/c1-2-3-4-5-12(19)6-8-14-15(17(22)11-16(14)21)10-13(20)7-9-18(23)24/h6,8,12,14-17,19,21-22H,2-5,7,9-11H2,1H3,(H,23,24)/b8-6+/t12-,14+,15+,16+,17-/m0/s1
InChIKeyDNKGWNLXBRCUCF-NLOSNHEGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dinor-6-oxoprostaglandin F1alpha (CAS 64700-71-6): The Definitive Systemic Prostacyclin Biomarker Metabolite for Precision Eicosanoid Research and Clinical Biomarker Procurement


2,3-Dinor-6-oxoprostaglandin F1alpha (also known as 2,3-dinor-6-keto-PGF1α, PGI2-M) is a prostanoid metabolite formed by β-oxidation of 6-keto-prostaglandin F1α and constitutes the major urinary metabolite of prostacyclin (PGI2) in humans [1]. Unlike its unstable parent compound PGI2 (t½ = 2–3 minutes) and its immediate hydrolysis product 6-keto-PGF1α (t½ = 2–3 minutes), this dinor metabolite possesses a substantially extended biological half-life of approximately 30 minutes, making it the most reliable non-invasive parameter for quantifying systemic prostacyclin biosynthesis in vivo . Its molecular formula is C18H30O6 with an average molecular weight of 342.43 g/mol, and it is classified as a practically water-insoluble, acidic eicosanoid lipid [2].

Why 6-Keto-PGF1α or Other Prostaglandin Analogs Cannot Substitute for 2,3-Dinor-6-oxoprostaglandin F1alpha in Systemic Prostacyclin Production Assessment


Generic substitution among prostacyclin metabolites is scientifically invalid because 2,3-dinor-6-oxoprostaglandin F1alpha differs from its closest analog 6-keto-PGF1α in three critical procurement-relevant dimensions: (i) metabolic origin—6-keto-PGF1α reflects predominantly renal vascular prostacyclin synthesis, whereas the dinor metabolite captures systemic (extrarenal + hepatic) prostacyclin production [1]; (ii) quantitative abundance—the dinor metabolite is recovered at 23% of administered labeled 6-keto-PGF1α in urine versus only ~14% renal excretion for 6-keto-PGF1α, making it a more comprehensive systemic index [2]; and (iii) pharmacokinetic stability—with a t½ of ~30 minutes versus 2–3 minutes for both PGI2 and 6-keto-PGF1α, this compound provides a far more analytically accessible and reproducible measurement window . Interchanging these metabolites in procurement would introduce compartment-specific bias, underestimate total prostacyclin production, and compromise data reproducibility. The quantitative evidence below substantiates these differentiation claims.

Quantitative Evidence Guide: Verifiable Differentiation of 2,3-Dinor-6-oxoprostaglandin F1alpha from Its Closest Analogs for Scientific Selection and Procurement Decisions


10-Fold Pharmacokinetic Stability Advantage Over PGI2 and 6-Keto-PGF1α Enables Reliable Analytical Quantification of 2,3-Dinor-6-oxoprostaglandin F1alpha

The biological half-life (t½) of 2,3-dinor-6-oxoprostaglandin F1alpha is approximately 30 minutes, representing a 10- to 15-fold increase compared to its metabolic precursors PGI2 and 6-keto-PGF1α, both of which exhibit t½ values of only 2–3 minutes . This differential stability is critical for analytical reproducibility: the short-lived precursors degrade almost completely within minutes of sample collection unless immediately stabilized, whereas the dinor metabolite remains quantifiable under standard clinical and laboratory handling conditions. The extended half-life directly translates into a practical analytical window that enables batch processing, inter-laboratory shipping, and reduced pre-analytical variability—key factors in procurement decisions for large-scale biomarker studies .

prostacyclin biomarker stability eicosanoid pharmacokinetics PGI2 metabolite half-life

Superior Systemic Coverage: 2,3-Dinor-6-oxoprostaglandin F1alpha Captures Extrarenal Prostacyclin Production Missed by 6-Keto-PGF1α

A combined HPLC-RIA study by Zureick et al. demonstrated that 6-keto-PGF1α originates predominantly from renal blood vessels, whereas 2,3-dinor-6-keto-PGF1α originates from systemic vessels and the liver [1]. Quantitatively, only approximately 14% of circulating prostacyclin is excreted into urine as 6-keto-PGF1α (the remainder being of renal origin), whereas the dinor metabolite captures the larger systemic pool . Reference values from healthy subjects confirm this differential abundance: in men, urinary levels were 171 ± 69 ng/g creatinine for the dinor metabolite versus 107 ± 45 ng/g creatinine for 6-keto-PGF1α (n = 18); in women, 141 ± 28 versus 45 ± 22 ng/g creatinine, respectively (n = 15) [1]. The dinor metabolite thus quantifies a fundamentally different, systemically broader prostacyclin pool that 6-keto-PGF1α cannot access.

systemic prostacyclin biosynthesis renal vs extrarenal PGI2 compartment-specific biomarker

Near-Absolute Immunoassay Specificity: Monoclonal Antibody Differentiates 2,3-Dinor-6-oxoprostaglandin F1alpha from 6-Keto-PGF1α with <0.01% Cross-Reactivity

Hiramatsu et al. developed a monoclonal antibody specifically recognizing the difference in alpha-sidechain length between 6-keto-PGF1α and its 2,3-dinor metabolite [1]. The resulting enzyme immunoassay achieved a detection range of 14–1200 fmol (IC50 = 120 fmol) with cross-reactivities against 6-keto-PGF1α, 6,15-diketo-13,14-dihydro-PGF1α, and other arachidonate metabolites of less than 0.01% [1]. In dramatic contrast, the standard 6-keto-PGF1α ELISA kit (Cayman Chemical Cat. 515211) exhibits only 4.9% cross-reactivity with 2,3-dinor-6-keto-PGF1α , meaning that neither assay can substitute for the other without introducing substantial quantitative error. The 20,000-fold improvement in specificity (from 4.9% to <0.01% cross-reactivity) demonstrates that distinct, dedicated analytical reagents are required for each metabolite.

immunoassay cross-reactivity monoclonal antibody specificity eicosanoid metabolite discrimination

Differential Pharmacodynamic Sensitivity: 2,3-Dinor-6-oxoprostaglandin F1alpha Captures Drug-Induced Prostaglandin Shifts with Greater Absolute Magnitude Than 6-Keto-PGF1α

In a double-blind crossover study of the thromboxane synthase inhibitor/antagonist ridogrel in 16 essential hypertension patients, Ritter et al. measured both metabolites simultaneously by GC/MS [1]. Ridogrel administration increased urinary 2,3-dinor-6-oxoprostaglandin F1alpha excretion from 146 ± 11 to 184 ± 20 ng/g creatinine (Δ = +38 ng/g; +26%; P < 0.05), while 6-oxoprostaglandin F1alpha increased from 58 ± 6 to 86 ± 9 ng/g creatinine (Δ = +28 ng/g; +48%; P < 0.05) [1]. Although the relative percentage increase was larger for 6-keto-PGF1α, the absolute magnitude of change was 36% greater for the dinor metabolite (+38 vs. +28 ng/g creatinine), conferring higher statistical power to detect pharmacologically induced alterations in prostacyclin biosynthesis. This differential sensitivity is directly relevant for clinical trial design and statistical power calculations in drug development programs.

ridogrel pharmacology prostacyclin/thromboxane ratio drug response biomarker

Quantitative Metabolic Fate: 2,3-Dinor-6-oxoprostaglandin F1alpha Represents the Predominant Urinary Recovery Product of Both PGI2 and 6-Keto-PGF1α Administration

Tracer studies using radiolabeled precursors have established the quantitative metabolic fate of prostacyclin metabolites. Following administration of labeled 6-keto-PGF1α, 2,3-dinor-6-keto-PGF1α accounts for 23% of recovered urinary radioactivity; following labeled PGI2 administration, it constitutes 20.5% of recovered radioactivity [1]. In healthy human subjects, the average excreted level of this dinor metabolite is approximately 100 pg/mg creatinine [1]. A simplified GC-MS assay by Daniel et al. established that normal urinary levels are 141 ± 54 pg/mg creatinine (mean ± SD), with a lower limit of detection of approximately 15 pg/mg creatinine, precision of ±5%, and accuracy of 98% [2]. This robust analytical performance, combined with the metabolite representing the single largest identifiable urinary recovery fraction, establishes 2,3-dinor-6-oxoprostaglandin F1alpha as the quantitatively dominant terminal metabolite for prostacyclin production assessment.

prostacyclin metabolism urinary metabolite recovery β-oxidation product quantification

High-Value Research and Industrial Application Scenarios for 2,3-Dinor-6-oxoprostaglandin F1alpha Where Analogs Are Quantitatively Inferior


Clinical Trial Pharmacodynamic Biomarker: Quantifying Drug-Induced Shifts in Systemic Prostacyclin Biosynthesis

In randomized controlled trials assessing pharmacological modulation of the prostacyclin/thromboxane axis, 2,3-dinor-6-oxoprostaglandin F1alpha provides superior pharmacodynamic signal detection compared to 6-keto-PGF1α. As demonstrated in the ridogrel hypertension study, the dinor metabolite yielded a 36% larger absolute change from baseline (+38 vs. +28 ng/g creatinine) [1]. Its 30-minute half-life enables logistically manageable sample collection protocols across multi-site trials, unlike PGI2 or 6-keto-PGF1α which require immediate sample stabilization [2]. For CROs and clinical laboratories procuring biomarker assay services, this translates to reduced sample size requirements, lower per-patient costs, and higher statistical power for detecting treatment effects on prostacyclin biosynthesis.

Comprehensive Systemic Inflammation and Cardiovascular Risk Stratification Assays

For in vitro diagnostic (IVD) kit developers and clinical chemistry laboratories, 2,3-dinor-6-oxoprostaglandin F1alpha uniquely captures systemic (extrarenal + hepatic) prostacyclin production, whereas 6-keto-PGF1α is confounded by its predominant renal origin (~86% renal contribution) [1]. The monoclonal antibody-based immunoaffinity approach developed by Hiramatsu et al. achieved <0.01% cross-reactivity with precursor metabolites, enabling unambiguous quantification in complex urine matrices [2]. The normal reference range of 141 ± 54 pg/mg creatinine (GC-MS validated) [3] and the availability of deuterated internal standards (2,3-dinor-6-keto-PGF1α-d4 and -d9) [4] support robust analytical validation for regulatory submissions. IVD manufacturers selecting this metabolite over 6-keto-PGF1α for cardiovascular risk panels gain access to the systemic prostacyclin pool that renal-limited metabolites cannot assess.

Eicosanoid Metabolomics and Systems Biology Profiling Requiring Distinct, Non-Redundant Metabolite Coverage

In untargeted or targeted eicosanoid metabolomics studies, 2,3-dinor-6-oxoprostaglandin F1alpha is non-redundant with 6-keto-PGF1α because each reports on distinct anatomical compartments of prostacyclin production [1]. The 4.9% cross-reactivity of commercial 6-keto-PGF1α ELISA kits toward the dinor metabolite [2] further underscores that these analytes require separate, dedicated quantification channels. Metabolomics core facilities and contract research organizations procuring analytical reference standards must include both metabolites for complete pathway coverage. The dinor metabolite's validated GC-MS assay performance—98% accuracy, ±5% precision, LOD of 15 pg/mg creatinine [3]—provides the analytical rigor required for publication-quality data in high-impact journals.

Deuterated Internal Standard Procurement for Stable Isotope Dilution LC-MS/MS Method Development

For bioanalytical laboratories developing quantitative LC-MS/MS methods for prostacyclin metabolites, the deuterated analog 2,3-dinor-6-keto-prostaglandin F1α-d4 (and -d9) serves as the essential stable isotope-labeled internal standard (SIL-IS) [1]. Unlike the unlabeled compound, the deuterated form corrects for ion suppression, extraction recovery variability, and matrix effects during electrospray ionization. The 20.5–23% urinary recovery of the endogenous metabolite [2] means that SIL-IS concentrations can be rationally calibrated to match expected analyte levels, optimizing method accuracy. Bioanalytical CROs and pharmaceutical R&D groups establishing prostacyclin biomarker assays must procure both the unlabeled reference standard and the corresponding deuterated internal standard to comply with current FDA and EMA bioanalytical method validation guidance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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